tert-butyl N-(2,3-dihydroxy-2-methylpropyl)carbamate
Description
tert-Butyl N-(2,3-dihydroxy-2-methylpropyl)carbamate is a carbamate derivative characterized by a tert-butoxycarbonyl (Boc) protecting group attached to a dihydroxy-2-methylpropylamine backbone. The compound features a branched diol structure, which confers unique solubility and hydrogen-bonding capabilities. Its molecular formula is C₉H₁₇NO₄, with a molecular weight of 215.29 g/mol (derived from related analogs in ).
Properties
IUPAC Name |
tert-butyl N-(2,3-dihydroxy-2-methylpropyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO4/c1-8(2,3)14-7(12)10-5-9(4,13)6-11/h11,13H,5-6H2,1-4H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUEMRKAOFFIHFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C)(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The preparation of tert-butyl N-(2,3-dihydroxy-2-methylpropyl)carbamate typically involves the carbamate protection of an amino diol precursor . The key step is the introduction of the tert-butoxycarbonyl (Boc) group onto the amine functionality of a 2,3-dihydroxy-2-methylpropylamine derivative. This is commonly achieved by reacting the amine with a Boc reagent such as di-tert-butyl dicarbonate (Boc anhydride) or tert-butyl chloroformate under basic conditions.
- Starting material: 2,3-dihydroxy-2-methylpropylamine or its suitable salt
- Protecting agent: Di-tert-butyl dicarbonate (Boc2O) or tert-butyl chloroformate
- Base: Triethylamine (TEA) or other organic bases to scavenge HCl or acid by-products
- Solvent: Dichloromethane (DCM), methanol, or acetonitrile, chosen for solubility and reaction kinetics
- Temperature: Typically 0–5°C to room temperature to avoid side reactions and over-alkylation
This reaction forms the carbamate linkage, protecting the amine while preserving the diol functionality.
Detailed Reaction Conditions
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Starting amine | 2,3-dihydroxy-2-methylpropylamine | Free base or salt form |
| Boc reagent | Di-tert-butyl dicarbonate (1.1 eq) | Slight excess to drive reaction |
| Base | Triethylamine (1.2 eq) | Neutralizes acid by-product |
| Solvent | Dichloromethane or methanol | DCM preferred for better control and yield |
| Temperature | 0–5°C initially, then room temperature | Controls selectivity and minimizes side reactions |
| Reaction time | 2–24 hours | Monitored by TLC or HPLC |
| Work-up | Aqueous extraction, drying, concentration | Purification by column chromatography or recrystallization |
Alternative Synthetic Approaches
- Carbodiimide-mediated coupling: Coupling of 2,3-dihydroxy-2-methylpropanoic acid derivatives with tert-butyl carbamate using carbodiimides (e.g., DCC or EDC) and catalytic DMAP has been reported for related carbamate syntheses, offering an alternative route.
- Enzymatic resolution: For chiral purity, enzymatic methods or chiral auxiliaries may be employed to prepare enantiomerically enriched amine precursors prior to Boc protection.
Industrial Production Methods
Industrial synthesis of this compound scales up the laboratory methods with process optimization for yield, purity, and safety:
- Continuous flow reactors: Automated flow chemistry setups allow precise control of temperature, reagent stoichiometry, and reaction time, improving reproducibility and scalability.
- Automated reactors: Batch reactors equipped with in-line monitoring (e.g., HPLC, NMR) optimize reaction endpoint detection and minimize impurities.
- Purification: Industrial purification often involves crystallization or preparative chromatography to achieve high purity suitable for pharmaceutical intermediates.
These approaches reduce waste, improve safety, and enhance product consistency.
Research Findings and Analytical Data
Characterization Techniques
- Nuclear Magnetic Resonance (NMR): ^1H NMR shows characteristic tert-butyl singlet (~1.4 ppm), hydroxyl protons, and carbamate NH signals. ^13C NMR confirms carbamate carbonyl (~155–160 ppm).
- High-Performance Liquid Chromatography (HPLC): Used for purity assessment; chiral stationary phases may be employed to verify enantiomeric excess.
- Mass Spectrometry (MS): Confirms molecular weight and fragmentation pattern.
- Melting Point: Typically around 60–63°C, indicating crystalline purity.
- Infrared Spectroscopy (IR): Shows carbamate carbonyl stretch (~1700 cm⁻¹) and hydroxyl group absorptions.
Stability and Solubility
- The Boc-protected compound is stable under neutral and mildly acidic conditions but susceptible to hydrolysis under strong acid or base.
- The two hydroxyl groups enhance solubility in polar solvents such as methanol, ethanol, and water mixtures.
Summary Table of Preparation Methods
| Preparation Aspect | Details |
|---|---|
| Starting Material | 2,3-dihydroxy-2-methylpropylamine or precursor amine |
| Protecting Agent | Di-tert-butyl dicarbonate (Boc2O) or tert-butyl chloroformate |
| Base | Triethylamine |
| Solvent | Dichloromethane, methanol, or acetonitrile |
| Temperature | 0–5°C initially, then room temperature |
| Reaction Time | 2–24 hours |
| Purification | Column chromatography or recrystallization |
| Industrial Scale | Continuous flow reactors, automated batch reactors, in-line monitoring |
| Characterization Techniques | NMR, HPLC, MS, IR, melting point |
| Stability | Stable under neutral/mild acidic conditions; hydrolysis under strong acid/base |
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-(2,3-dihydroxy-2-methylpropyl)carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The reaction conditions, including temperature, pH, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Organic Synthesis
Tert-butyl N-(2,3-dihydroxy-2-methylpropyl)carbamate is primarily utilized as a protected amine in organic synthesis. It serves as a versatile building block that can undergo various chemical transformations:
- Protection of Amines : The carbamate group acts as a protecting group for amines during synthesis, allowing for selective reactions without interference from amine functionalities .
- Reactivity : The compound can participate in oxidation, reduction, and substitution reactions. For example:
- Oxidation can yield carbonyl compounds.
- Reduction can produce primary or secondary amines.
- Substitution reactions can introduce different functional groups.
Medicinal Chemistry
In the field of drug development, this compound has been investigated for its potential to serve as a precursor for biologically active molecules. Its unique structural features may contribute to the development of pharmaceuticals with enhanced efficacy and specificity. Research into its interactions with biomolecules could reveal therapeutic roles similar to other known compounds .
Analytical Chemistry
This compound is employed in mass spectrometry:
Mechanism of Action
The mechanism of action of tert-butyl N-(2,3-dihydroxy-2-methylpropyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can inhibit or activate these targets, leading to changes in cellular processes and pathways. The exact molecular mechanisms depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
tert-Butyl N-{3-[(3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]propyl}carbamate
- Structure: Features a naphthoquinone moiety linked via a propylamine spacer to the Boc group.
- Synthesis: Prepared by reacting 2,3-dichloro-1,4-naphthoquinone with tert-butyl 3-aminopropyl carbamate in acetonitrile with K₂CO₃ .
- Key Properties : Exhibits hydrogen bonding (N–H⋯O and C–H⋯O interactions) and forms dimeric crystal structures. Demonstrates antimalarial, anticancer, and CDC25 phosphatase inhibitory activities .
tert-Butyl N-(6-Bromohexyl)carbamate
- Structure : Linear bromohexyl chain with a terminal Boc group.
- Synthesis: Utilized in nucleophilic substitution reactions (e.g., with NaI/K₂CO₃ in dioxane) to generate adamantane-based cannabinoid receptor ligands .
- Applications : Intermediate in bioactive molecule synthesis, contrasting with the diol-functionalized target compound .
tert-Butyl N-[(1R,2S)-2-Hydroxycyclopentyl]carbamate
- Structure : Cyclopentane ring with hydroxyl and Boc groups at stereospecific positions.
- Properties : CAS 1290191-64-8; molecular weight 215.29 g/mol. The rigid cyclic structure may enhance metabolic stability compared to the flexible diol in the target compound .
Physicochemical Properties
Research Implications and Gaps
- The absence of bioactivity data for this compound underscores the need for pharmacological profiling.
- Structural analogs highlight the importance of rigid vs. flexible backbones in drug design. For example, the naphthoquinone derivative’s planar structure enables intercalation, while cyclopentyl analogs offer conformational control .
- CCS predictions () provide a foundation for metabolomics or proteomics applications, though experimental validation is required.
Biological Activity
Tert-butyl N-(2,3-dihydroxy-2-methylpropyl)carbamate (TBHDC) is a chemical compound characterized by its unique structure that includes a tert-butyl group and two hydroxyl groups. This structural arrangement suggests potential biological activities that merit detailed investigation. This article reviews the biological activity of TBHDC, focusing on its interactions with biomolecules, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₉H₁₉N₁O₄
- Molecular Weight : Approximately 205.25 g/mol
- SMILES : CC(C)(C)OC(=O)NCC(C)(CO)O
The presence of hydroxyl groups enhances the compound's ability to engage in hydrogen bonding, which may influence its solubility and reactivity in biological systems.
Interaction with Biomolecules
Research indicates that TBHDC may exhibit significant interactions with various enzymes and receptors, similar to other carbamate derivatives. Such interactions are crucial for understanding its potential therapeutic roles. For example, compounds with structural similarities have been shown to inhibit enzymatic activities or modulate receptor functions, suggesting that TBHDC may have analogous effects worth exploring further .
Potential Therapeutic Applications
- Antioxidant Activity : The presence of hydroxyl groups in TBHDC may confer antioxidant properties, which can protect cells from oxidative stress.
- Neuroprotective Effects : Preliminary studies suggest that compounds similar to TBHDC can reduce inflammation and free radical production in neural cells, indicating a potential role in neuroprotection against conditions such as Alzheimer's disease .
- Antimicrobial Properties : Some derivatives of carbamates have demonstrated antimicrobial activity, which could be beneficial in developing new antimicrobial agents.
Case Study 1: Neuroprotection
In a study examining the effects of similar compounds on astrocytes exposed to amyloid-beta (Aβ) peptides, it was found that certain carbamate derivatives reduced the levels of tumor necrosis factor-alpha (TNF-α) and free radicals, suggesting a protective effect against neuroinflammation .
Case Study 2: Enzymatic Interaction Studies
Interaction studies involving TBHDC are ongoing to determine its binding affinity with specific enzymes. Initial findings suggest that it may inhibit certain enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| (R)-Tert-butyl (1,3-dihydroxy-3-methylbutan-2-YL)carbamate | C₁₀H₂₁N₁O₄ | Contains an additional methyl group; potential for different biological activity. |
| Tert-butyl N-(2-hydroxypropyl)carbamate | C₉H₁₉N₁O₄ | Lacks one hydroxyl group; simpler structure may affect reactivity. |
| Tert-butyl N-(4-hydroxybutyryl)carbamate | C₉H₁₉N₁O₄ | Features a longer carbon chain; may exhibit distinct pharmacological properties. |
The uniqueness of TBHDC lies in its specific arrangement of hydroxyl groups and the tert-butyl structure, which may confer unique solubility and reactivity characteristics compared to these similar compounds.
Q & A
Q. What are the common synthetic routes for tert-butyl N-(2,3-dihydroxy-2-methylpropyl)carbamate, and how can reaction conditions be optimized?
The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, analogous carbamates are prepared by reacting tert-butyl carbamate derivatives with halogenated or hydroxyl-containing precursors under basic conditions (e.g., K₂CO₃ in acetonitrile) . Optimization involves adjusting reaction time, temperature, and stoichiometry. Coupling reagents like EDCI/HOBt are often used to enhance yields in carbamate formation, as seen in similar derivatives .
Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?
Key characterization methods include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm functional groups (e.g., tert-butyl at δ ~1.4 ppm, carbamate carbonyl at δ ~155 ppm) .
- X-ray Crystallography : Resolves hydrogen-bonding networks (e.g., bifurcated N–H⋯O interactions stabilizing the crystal lattice) and molecular geometry .
- Mass Spectrometry : Validates molecular weight and fragmentation patterns .
Q. What are the primary challenges in purifying this compound?
Purification often requires column chromatography or recrystallization from mixed solvents (e.g., ethanol/water). Slow evaporation from acetonitrile is effective for obtaining single crystals for X-ray analysis . Impurities may arise from incomplete protection of hydroxyl groups or side reactions, necessitating careful monitoring via TLC or HPLC .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in spectroscopic characterization?
Discrepancies in NMR or mass data (e.g., unexpected splitting or m/z values) may arise from stereochemistry or intermolecular interactions. X-ray crystallography provides unambiguous confirmation of bond angles, torsion angles (e.g., C15–N2–C13 = 123.56°), and hydrogen-bonding motifs (e.g., R₂²(10) dimeric chains) . Software like SHELXL refines displacement parameters and validates hydrogen atom positions using Fourier maps .
Q. What strategies are effective for analyzing the compound’s stability under varying experimental conditions?
- Thermogravimetric Analysis (TGA) : Assesses decomposition temperatures.
- pH Stability Studies : Carbamates may hydrolyze under acidic/basic conditions; monitor via HPLC .
- Solid-State Stability : X-ray diffraction detects polymorphic transitions, while IR spectroscopy tracks carbonyl group integrity .
Q. How can computational methods complement experimental data in studying this compound?
- Density Functional Theory (DFT) : Predicts optimized geometries and vibrational frequencies, cross-validated with experimental IR/NMR .
- Molecular Dynamics Simulations : Models solvation effects and hydrogen-bonding dynamics in solution .
- Crystal Structure Prediction (CSP) : Tools like SIR97 aid in phase determination for novel polymorphs .
Q. What biological activities are associated with structurally related carbamates, and how can they guide research on this compound?
Analogous tert-butyl carbamates exhibit anti-malarial, CDC25 phosphatase inhibition, and anticancer activities . Structure-activity relationship (SAR) studies can focus on modifying the dihydroxypropyl moiety to enhance bioavailability or target specificity. For example, introducing halogen substituents or bicyclic systems (e.g., azabicyclo derivatives) improves binding affinity in related compounds .
Q. How do hydrogen-bonding interactions in the crystal lattice influence the compound’s physicochemical properties?
The bifurcated N1–H1⋯O1/O4 hydrogen bonds (2.7–2.9 Å) and C–H⋯O networks stabilize the crystal lattice, impacting solubility and melting point. These interactions also guide co-crystal design for enhanced stability or controlled release .
Methodological Insights
- Crystallography Workflow : Use SHELX for refinement, placing H atoms via riding models or Fourier difference maps .
- Synthetic Optimization : Screen coupling reagents (e.g., EDCI vs. DCC) and bases (e.g., K₂CO₃ vs. Et₃N) to minimize side products .
- Data Contradiction Resolution : Cross-reference NMR coupling constants with X-ray torsion angles to confirm stereochemistry .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
